The compound (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol is a complex organic molecule that belongs to the class of carbohydrates. It is characterized by an azido group and multiple hydroxyl groups, which are indicative of its potential reactivity and biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 218.22 g/mol.
This compound can be classified as a derivative of oxolane (tetrahydrofuran) with specific stereochemical configurations at the 2, 3, 4, and 5 positions. The presence of the azido group suggests potential applications in bioconjugation and medicinal chemistry. The compound may be sourced from various chemical suppliers that specialize in organic compounds for research purposes.
The synthesis of (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol typically involves several steps:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and achieving desired stereochemistry.
The molecular structure of (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol can be represented using various structural formulas:
C(C(C(C(C(C(C(C(N=NN=NN))O)O)O)O)O)O)OInChI=1S/C8H14N4O4/c9-13-7(12)8(10)6(11)5(4(3(2(1)O)O)N=NN=NN)OThe stereochemistry is crucial for its biological activity; thus, each chiral center must be carefully controlled during synthesis.
This compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is essential for exploring its potential applications in drug development and materials science.
The mechanism of action for compounds like (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol often involves:
Data on specific interactions would require empirical studies through biochemical assays.
The physical properties of this compound include:
Chemical properties include:
The potential applications for (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol include:
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: